Mordant Orange 6

Beschreibung

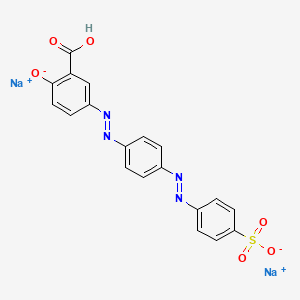

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3564-27-0 |

|---|---|

Molekularformel |

C19H14N4O6S |

Molekulargewicht |

426.4 g/mol |

IUPAC-Name |

2-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C19H14N4O6S/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29/h1-11,24H,(H,25,26)(H,27,28,29) |

InChI-Schlüssel |

VVHOUPGUNISBKS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

C.I. 26520; NSC 11712; NSC-11712; NSC11712. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Mordant Orange 6 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Orange 6, also known by its Colour Index name C.I. 26520, is a synthetic dye belonging to the double azo class of compounds.[1] It is primarily utilized in the textile industry for dyeing various natural and synthetic fibers, including wool, silk, nylon, leather, and fur.[1] Its application as a mordant dye means it requires a chemical agent, known as a mordant, to bind effectively to the fabric, thereby enhancing the fastness and longevity of the color. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on information relevant to scientific researchers.

Chemical Structure and Identification

This compound is a sodium salt of a complex aromatic azo compound. Its chemical structure is characterized by two azo groups (-N=N-) connecting three aromatic rings.

IUPAC Name: disodium;4-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

Chemical Formula: C₁₉H₁₂N₄Na₂O₆S[1]

Molecular Structure: Double azo class[1]

Physicochemical Properties

This compound is a red-orange powder with specific solubility and spectral characteristics.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 470.37 g/mol | [1] |

| CAS Number | 3564-27-0 / 25747-21-1 | [1] |

| Melting Point | >300°C | [2] |

| Solubility in Water | 80 g/L at 80°C | [1][2] |

| λmax | 381 nm | [2] |

| pKa | 11.49, 11.71 (at 25°C) | [2] |

Appearance: Red-orange powder.[1]

Solubility: Soluble in water, resulting in a yellow to orange solution. It is slightly soluble in ethanol (B145695) and acetone.[1]

Behavior in Acids: In concentrated sulfuric acid, it produces a red-light purple solution, which turns to a yellow-light orange upon dilution. In concentrated hydrochloric acid, it forms a purple solution that eventually decolorizes.[1]

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Manufacturing Method: The synthesis begins with the diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid. The resulting diazonium salt is then coupled with 2-Hydroxybenzoic acid (salicylic acid) to form the final dye molecule.[1]

Experimental Protocol: A Representative Synthesis

The following is a representative experimental protocol for the synthesis of this compound, based on general procedures for azo dye synthesis.

Materials:

-

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

2-Hydroxybenzoic acid (salicylic acid)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

Procedure:

Part 1: Diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

-

Dissolve a specific molar equivalent of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid in a dilute solution of sodium hydroxide.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (1 molar equivalent) in water to the cooled solution, keeping the temperature below 5°C.

-

In a separate beaker, prepare a solution of hydrochloric acid (2.5 molar equivalents).

-

Slowly add the cold amine-nitrite solution to the hydrochloric acid solution, ensuring the temperature remains between 0-5°C. Stir vigorously.

-

The formation of the diazonium salt is indicated by a change in the solution's appearance. Maintain the cold temperature for the subsequent coupling reaction.

Part 2: Azo Coupling

-

Dissolve 2-Hydroxybenzoic acid (1 molar equivalent) in a dilute sodium hydroxide solution.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold 2-Hydroxybenzoic acid solution.

-

Maintain a basic pH by adding a sodium hydroxide solution as needed to facilitate the coupling reaction.

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

-

The dye will precipitate out of the solution. Isolate the solid dye by filtration.

-

Wash the crude dye with a saturated sodium chloride solution to remove impurities.

-

Dry the purified this compound in a vacuum oven at a low temperature.

References

Mordant Orange 6 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Orange 6 is a synthetic azo dye primarily utilized in the textile industry for coloring wool, silk, and other fabrics. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis, and mechanism of action as a mordant dye. While extensively used in industrial applications, its utility within biological research and drug development remains largely unexplored, with a notable absence of published specific experimental protocols or established roles in cellular signaling pathways. This guide consolidates the available technical data on this compound and provides a foundational understanding of its chemistry and general application as a mordant dye.

Chemical and Physical Properties

This compound, also known as C.I. 26520, is a disodium (B8443419) salt of a complex aromatic azo compound.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 3564-27-0 | [1][2] |

| Molecular Formula | C19H12N4Na2O6S | [1][2] |

| Molecular Weight | 470.37 g/mol | [1] |

| Appearance | Red-orange powder | [2] |

| Solubility | Soluble in water (80 g/L at 80 °C), slightly soluble in ethanol (B145695) and acetone | [2] |

| λmax | 381 nm | [2] |

| pH Indicator Range | Yellow (10.5) to Red (12.0) | [2] |

Behavior in Solutions:

-

In concentrated sulfuric acid, it appears reddish-purple and turns yellowish-orange upon dilution.[2]

-

In concentrated hydrochloric acid, it is purple and gradually becomes colorless.[2]

-

An aqueous solution turns light brownish-yellow with the addition of concentrated acid and red-orange-brown with concentrated caustic soda.[2]

Synthesis

The synthesis of this compound involves a two-step process: diazotization followed by an azo coupling reaction.[1]

-

Diazotization: 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid is treated with a nitrite (B80452) source, typically sodium nitrite, in an acidic solution to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 2-Hydroxybenzoic acid (salicylic acid) to form the final this compound molecule.[1]

Mechanism of Action as a Mordant Dye

Mordant dyes are so named because they require a mordant to bind effectively to the substrate. A mordant is typically a polyvalent metal ion, such as chromium or aluminum, that forms a coordination complex with the dye molecule. This complex then binds to the material being dyed, enhancing the fastness of the color.

The general mechanism can be understood as a three-part interaction: the mordant, the dye, and the substrate.

References

Technical Guide: Synthesis and Manufacturing of Mordant Orange 6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Orange 6 (C.I. 26520) is a double azo dye utilized in the textile industry for dyeing wool, silk, nylon, leather, and fur.[1][2] Its synthesis is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. This technical guide provides a comprehensive overview of the synthesis and manufacturing methods of this compound, including a detailed experimental protocol, a summary of its physicochemical properties, and a discussion of the underlying chemical principles. The synthesis involves the diazotization of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid and its subsequent coupling with 2-hydroxybenzoic acid (salicylic acid).[1]

Introduction

This compound is an anionic dye that requires a mordant, typically a metal salt, to fix the dye to the fabric, enhancing its fastness properties.[1] The synthesis of azo dyes, including this compound, is a well-established industrial process that relies on the formation of a diazonium salt from an aromatic amine, which then acts as an electrophile in a coupling reaction with an electron-rich substrate.

Synthesis Pathway

The synthesis of this compound is a two-step process:

-

Diazotization: 4-((4-aminophenyl)diazenyl)benzenesulfonic acid is treated with a cold, acidic solution of sodium nitrite (B80452) to form the corresponding diazonium salt.

-

Azo Coupling: The diazonium salt is then coupled with salicylic (B10762653) acid in an alkaline medium to yield the final product, this compound.[1]

The overall reaction is depicted in the workflow diagram below.

References

Mordant Orange 6: A Technical Guide to Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Orange 6, also known by its Colour Index name C.I. 26520, is a double azo dye primarily utilized in the textile industry for dyeing wool, silk, nylon, leather, and fur.[1][2] Its application often involves the use of a mordant to fix the dye to the fabric, enhancing its fastness properties. A comprehensive understanding of its solubility in various solvents is crucial for its application, for developing new formulations, and for toxicological and environmental studies. This technical guide provides an in-depth overview of the solubility of this compound in water and common organic solvents, based on available data.

Physicochemical Properties

Solubility Data

The solubility of this compound is a key parameter influencing its application and behavior in different chemical environments. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 80 | 80 g/L | [1][2] |

| Ethanol | Not Specified | Slightly soluble / Very slightly soluble | [1][2] |

| Acetone | Not Specified | Slightly soluble / Very slightly soluble | [1][2] |

Experimental Protocol for Solubility Determination

Objective:

To determine the saturation solubility of this compound in a given solvent (e.g., water, ethanol, acetone) at a specific temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, absolute ethanol, analytical grade acetone)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of dye should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the dissolved dye remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a few hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/pre-cooled pipette to maintain the experimental temperature.

-

To remove any undissolved particles, centrifuge the collected supernatant at a high speed.

-

Filter the resulting supernatant through a syringe filter (0.45 µm) into a clean, dry container.

-

-

Concentration Determination (UV-Vis Spectroscopy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) for this compound to construct a calibration curve (Absorbance vs. Concentration). The λmax for this compound is reported to be around 381 nm.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in the solvent at that temperature.

-

-

Data Reporting:

-

The solubility should be reported in appropriate units, such as g/L, mg/mL, or mol/L.

-

The temperature at which the solubility was determined must be clearly stated.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways

Currently, there is no scientific literature available that describes the involvement of this compound in any specific biological signaling pathways. Its primary application is in the field of dyeing, and it is not typically used in biological or pharmaceutical research where such pathways are studied.

Conclusion

This technical guide provides a summary of the known solubility of this compound in water and organic solvents, along with a detailed, generalized experimental protocol for its determination. The provided workflow diagram offers a clear visual representation of the necessary steps for accurate solubility measurement. While quantitative data for organic solvents is limited in the public domain, the described protocol can be employed by researchers to obtain this information for their specific applications.

References

Unveiling the Past: A Technical Guide to the Historical Applications of Mordant Orange 6 in Dyeing

For Immediate Release

A Deep Dive into the Chromatic History of a Synthetic Workhorse

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the historical applications of Mordant Orange 6 (C.I. 26520). From its chemical synthesis to its widespread use in the early 20th century, this document provides a detailed overview of the dyeing methodologies, quantitative data, and historical context surrounding this significant synthetic mordant dyestuff.

Introduction: The Dawn of a New Orange

This compound, a prominent member of the double azo class of dyes, emerged during a period of intense innovation in synthetic color chemistry in the late 19th and early 20th centuries. Its ability to produce vibrant and fast orange hues on protein fibers, particularly wool, made it a valuable asset to the burgeoning textile industry. The key to its performance lay in the use of metallic mordants, primarily chromium and aluminum, which formed a coordination complex with the dye molecule and the fiber, significantly enhancing the color's fastness to light and washing.

Chemical and Physical Properties

This compound is chemically identified as 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid diazotized and coupled with 2-Hydroxybenzoic acid.[1] Its properties are summarized in the table below.

| Property | Value |

| Colour Index Name | This compound |

| Colour Index Number | 26520 |

| CAS Registry Number | 3564-27-0 |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S |

| Molecular Weight | 470.37 g/mol |

| Appearance | Red-orange powder |

| Solubility | Soluble in water, slightly soluble in ethanol (B145695) and acetone |

Historical Dyeing Methodologies

The primary historical application of this compound was in the dyeing of wool. The most common and effective method employed was the "afterchrome" or "top-chrome" process. This technique involved first dyeing the wool with the acid dye and then subsequently treating it with a chromium mordant, typically potassium dichromate, in the same or a separate bath. This two-step process ensured even dye penetration before the color was fixed and developed by the mordant.

Detailed Experimental Protocol: Afterchrome Dyeing of Wool with this compound (circa early 20th Century)

This protocol is a representative example of the historical afterchrome method for dyeing 100g of wool yarn to a medium orange shade.

Materials:

-

100g scoured wool yarn

-

1-3g this compound dye powder (1-3% on weight of fiber, o.w.f.)

-

10g Glauber's salt (sodium sulfate) (10% o.w.f.)

-

2-4g Acetic acid (60%) (2-4% o.w.f.)

-

1-2g Potassium dichromate (1-2% o.w.f.)

-

Soft water (rainwater or deionized)

-

Dyeing vessel (e.g., enameled or stainless steel pot)

-

Heating source

-

Stirring rods (glass or stainless steel)

-

Thermometer

Procedure:

-

Scouring: The wool yarn is first scoured by washing it in a warm solution of soap and sodium carbonate to remove any natural grease and dirt. It is then thoroughly rinsed with soft water.

-

Dye Bath Preparation: The dyebath is prepared in a vessel with a liquor ratio of approximately 40:1 (4 liters of water for 100g of wool). The required amount of this compound is dissolved in a small amount of hot water and then added to the dyebath. The Glauber's salt and acetic acid are then added and the bath is stirred until all components are dissolved.

-

Dyeing: The wet, scoured wool is introduced into the cool dyebath. The temperature is gradually raised to the boil over a period of 45-60 minutes. The wool is kept at a gentle boil for 60-90 minutes, with occasional stirring to ensure even dyeing.

-

Mordanting (Afterchroming): After the initial dyeing period, the dyebath is allowed to cool slightly. The potassium dichromate, dissolved in a small amount of hot water, is then carefully added to the dyebath.

-

Color Development: The temperature of the dyebath is raised back to the boil and maintained for another 30-60 minutes. During this stage, the mordant reacts with the dye and the wool, causing the color to develop and become fixed. The final shade will shift to a deeper, slightly redder orange.

-

Rinsing and Finishing: The dyed wool is removed from the bath, allowed to cool, and then thoroughly rinsed in several changes of soft water until the water runs clear. It is then gently squeezed and dried in the shade.

Quantitative Data Summary

The following tables summarize typical quantitative data for the afterchrome dyeing of wool with this compound, based on historical practices.

Table 1: Typical Recipe for a Medium Orange Shade on Wool

| Component | Percentage on Weight of Fiber (o.w.f.) |

| This compound | 2% |

| Glauber's Salt | 10% |

| Acetic Acid (60%) | 3% |

| Potassium Dichromate | 1.5% |

Table 2: Influence of Mordant on Final Shade

| Mordant | Shade Description |

| Chromium (Potassium Dichromate) | Dark red-light orange[1] |

| Aluminum (Potassium Aluminum Sulfate) | Brilliant orange to dark orange[1] |

Visualizing the Historical Workflow

The following diagram, generated using Graphviz, illustrates the logical steps of the historical afterchrome dyeing process.

Conclusion

This compound represents a significant chapter in the history of synthetic dyes. Its application, particularly through the afterchrome method on wool, provided a reliable and effective means of achieving desirable orange shades with good fastness properties. This technical guide serves as a valuable resource for understanding the historical context and practical application of this important dyestuff, offering insights that can inform contemporary research in dye chemistry, textile conservation, and the development of new coloration technologies.

References

An In-depth Technical Guide to the Mechanism of Action of Mordant Orange 6 as a Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Orange 6, also identified by its Colour Index (C.I.) number 26520, is a synthetic dye belonging to the double azo class of chromophores.[1] Its primary application lies in the dyeing of protein fibers such as wool and silk, as well as polyamides like nylon. The efficacy of this compound as a dye is intrinsically linked to the principle of mordant dyeing, a process that utilizes a mordant—typically a metal salt—to create a stable coordination complex between the dye molecule and the fiber. This interaction not only fixes the dye to the substrate but also significantly enhances its fastness properties, such as resistance to washing, light, and perspiration. The final color achieved can vary depending on the mordant used, with aluminum salts producing a brilliant orange to dark orange and chromium salts yielding a dark red-light orange hue.[1]

Core Mechanism of Action: Chelation and Complex Formation

The dyeing mechanism of this compound is a classic example of coordination chemistry, where the dye molecule acts as a ligand, binding to a central metal ion provided by the mordant. This process, known as chelation, results in the formation of a stable, insoluble "dye lake" which becomes physically trapped within the fiber matrix.

The chemical structure of this compound is key to its function as a mordant dye. It is synthesized by the diazotization of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid and subsequent coupling with 2-hydroxybenzoic acid (salicylic acid).[1] The presence of the salicylic (B10762653) acid moiety, with its ortho-positioned hydroxyl (-OH) and carboxyl (-COOH) groups, provides the necessary functional groups for chelation with metal ions.

When a metallic mordant such as aluminum sulfate (B86663) (alum) or potassium dichromate (chrome) is introduced, the metal ion (Al³⁺ or Cr³⁺) coordinates with the oxygen atoms of the hydroxyl and carboxyl groups of the salicylic acid portion of the dye molecule. This forms a stable six-membered ring structure. Simultaneously, the metal ion can also form coordinate bonds with functional groups present in the fiber, such as the amine (-NH₂) and carboxyl (-COOH) groups in wool and silk. This creates a robust bridge between the dye and the fiber, leading to high fastness.

The formation of this coordination complex alters the electronic structure of the dye molecule, which in turn affects its light-absorbing properties and, consequently, its color. This explains the observable color shift when different mordants are used with the same dye.

Quantitative Data Summary

The following table summarizes the key properties and performance metrics of this compound. The color fastness is rated on a scale of 1 to 5, where 5 represents the highest fastness, in accordance with ISO and AATCC standards.

| Property | Value / Rating | Mordant | Fiber | Source(s) |

| Chemical Identity | ||||

| Colour Index Name | C.I. This compound | N/A | N/A | [1] |

| C.I. Number | 26520 | N/A | N/A | [1] |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | N/A | N/A | [2] |

| Molecular Weight | 470.37 g/mol | N/A | N/A | [1] |

| Physical Properties | ||||

| Appearance | Red-orange powder | N/A | N/A | [2] |

| Solubility in Water | 80 g/L at 80°C | N/A | N/A | [2] |

| Application Properties | ||||

| Color with Aluminum | Brilliant orange to dark orange | Aluminum | Wool, Silk, Nylon | [1] |

| Color with Chromium | Dark red-light orange | Chromium | Wool, Silk, Nylon | [1] |

| Color Fastness (Typical Ratings) | ||||

| Light Fastness | 4-5 | Chromium | Wool | General mordant dye performance |

| Washing Fastness | 4-5 | Chromium | Wool | General mordant dye performance |

| Perspiration Fastness | 4 | Chromium | Wool | General mordant dye performance |

| Rubbing Fastness (Dry) | 4-5 | Chromium | Wool | General mordant dye performance |

| Rubbing Fastness (Wet) | 3-4 | Chromium | Wool | General mordant dye performance |

Experimental Protocols

The following protocols provide a general framework for the application of this compound to wool fibers using a pre-mordanting technique with alum and a post-mordanting (afterchrome) technique with chromium.

Scouring of Wool Fibers

Objective: To remove natural oils, grease, and dirt from the wool fibers to ensure even dye uptake.

Materials:

-

Raw wool fibers

-

Sodium carbonate (soda ash)

-

Neutral pH soap

-

Large stainless steel pot

-

Stirring rod

-

Drying rack

Procedure:

-

Weigh the dry wool fibers to be dyed. All subsequent calculations will be based on this weight of fiber (WOF).

-

Fill a large pot with enough water to allow the fibers to move freely.

-

Add 1% WOF of sodium carbonate and 0.5% WOF of neutral soap to the water.

-

Heat the water to 60-70°C.

-

Introduce the wet wool fibers into the pot and gently agitate.

-

Maintain the temperature for 30 minutes, stirring gently every 5-10 minutes.

-

Remove the fibers and rinse thoroughly with warm water, followed by a final rinse in cool water.

-

Gently squeeze out excess water. The fibers are now ready for mordanting or dyeing.

Pre-mordanting with Aluminum Sulfate (Alum)

Objective: To pre-treat the wool fibers with an aluminum mordant to facilitate dye binding.

Materials:

-

Scoured wool fibers

-

Aluminum sulfate (Al₂(SO₄)₃) - 15% WOF

-

Cream of tartar (potassium bitartrate) - 6% WOF (optional, helps to brighten colors and protect fibers)

-

Stainless steel pot

-

Stirring rod

Procedure:

-

Fill a pot with enough room temperature water for the fibers to be fully submerged.

-

In a separate container, dissolve the aluminum sulfate and cream of tartar (if using) in hot water.

-

Add the dissolved mordant solution to the pot and stir well.

-

Introduce the scoured, wet wool fibers to the mordant bath.

-

Slowly heat the pot to 85-90°C and maintain this temperature for 1 hour.

-

Stir the fibers gently every 15 minutes to ensure even mordant application.

-

Allow the bath to cool completely before removing the fibers.

-

Rinse the mordanted fibers lightly and proceed to dyeing, or they can be dried and stored for later use.

Dyeing with this compound

Objective: To apply the this compound dye to the mordanted wool fibers.

Materials:

-

Mordanted wool fibers

-

This compound dye powder - 1-3% WOF for medium shades

-

Acetic acid (to adjust pH)

-

Glauber's salt (sodium sulfate) - 10% WOF (leveling agent)

-

Stainless steel pot

-

Stirring rod

-

pH meter or pH strips

Procedure:

-

Fill a dye pot with sufficient water and add the Glauber's salt.

-

In a separate container, make a paste of the this compound powder with a small amount of hot water, then add it to the dye pot.

-

Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

-

Introduce the wet, mordanted wool fibers into the dyebath.

-

Slowly raise the temperature to a boil (100°C) over 45-60 minutes.

-

Maintain the boil for 60 minutes, stirring gently to ensure even dyeing.

-

Allow the dyebath to cool slowly.

-

Remove the dyed fibers and rinse with warm water, then cool water, until the water runs clear.

-

Dry the fibers away from direct sunlight.

Post-mordanting (Afterchrome) Method

Objective: To apply the mordant after the initial dyeing process, which is a common method for chrome mordants.

Procedure:

-

Follow the scouring and dyeing procedures as described above, but without the pre-mordanting step.

-

After the 60-minute boil in the dyebath, allow the bath to cool to 80°C.

-

Add 1-3% WOF of potassium dichromate to the dyebath.

-

Bring the temperature back to a boil and maintain for another 30-45 minutes.

-

Allow the bath to cool completely.

-

Remove the fibers and rinse thoroughly as described previously.

Experimental and Logical Workflow Visualization

The following diagram illustrates the typical workflow for dyeing wool with this compound using the pre-mordanting method.

Conclusion

This compound is an effective double azo dye whose mechanism of action is centered on the formation of a stable coordination complex with a metallic mordant and the fiber substrate. This chelation process, facilitated by the ortho-hydroxyl and carboxyl groups on the dye's salicylic acid moiety, results in a dye-fiber linkage with enhanced fastness properties. The choice of mordant not only influences the final color but also the overall durability of the dyed material. The provided protocols offer a foundational approach for the application of this dye in a laboratory or research setting, allowing for further investigation into its properties and potential applications.

References

Mordant Orange 6: A Technical Guide to Safety, Handling, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Orange 6, identified by CAS number 3564-27-0 and C.I. 26520, is a double azo class dye.[1] Its primary application is in the textile industry for dyeing materials such as wool, silk, nylon, and leather.[1][2] While not a substance typically used in direct drug development research, its presence in various materials and potential as a staining agent necessitates a thorough understanding of its safety and handling protocols for laboratory personnel. This guide provides an in-depth overview of the material's properties, safety considerations, and handling procedures to ensure its safe management in a research environment.

Material Properties and Identification

A clear identification of this compound is critical for safety and handling. Below is a summary of its key properties.

| Property | Value | Reference |

| Chemical Name | disodium;4-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate | N/A |

| CAS Number | 3564-27-0 | [1][3] |

| C.I. Number | 26520 | [1] |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | [1] |

| Molecular Weight | 470.37 g/mol | [1] |

| Appearance | Reddish-orange powder | [2] |

| Solubility | Soluble in water (80 g/L at 80°C), slightly soluble in ethanol (B145695) and acetone. | [1][2] |

Safety and Toxicology

Hazard Summary

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed. |

| Eye Irritation | Causes serious eye irritation. |

| Skin Irritation | May cause skin irritation. |

| Inhalation | May cause respiratory tract irritation. |

GHS Hazard Statements

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

GHS Precautionary Statements

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols and Handling Procedures

Given the limited information on specific experimental uses in a research context, the following protocols are based on general best practices for handling powdered dyes in a laboratory setting.

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the necessary personal protective equipment and the workflow for its use when handling this compound.

References

Mordant Orange 6: A Review of Its Chemical Properties and Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Orange 6 is a synthetic azo dye primarily utilized in the textile industry for coloring various natural and synthetic fibers. This technical guide provides a comprehensive review of the available scientific and technical literature on this compound, focusing on its chemical and physical properties, synthesis, and established industrial applications. While a fleeting mention in some technical literature alludes to potential "anti-AIDS agents" application, a thorough investigation of publicly accessible scientific databases and patent literature has yielded no substantiated research to support this claim. This review consolidates the existing knowledge on this compound, presenting its characteristics in a structured format for researchers and professionals.

Chemical and Physical Properties

This compound, also known by its Colour Index name C.I. 26520, is a double azo dye.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | [1] |

| Molecular Weight | 470.37 g/mol | [1] |

| CAS Registry Number | 3564-27-0 / 25747-21-1 | [1] |

| Appearance | Red-orange powder | [1][2] |

| Solubility | Soluble in water (80 g/L at 80 °C), slightly soluble in ethanol (B145695) and acetone. | [1][2] |

| Melting Point | >300 °C | [2] |

| λmax | 381 nm | [2] |

| pKa | 11.49, 11.71 (at 25 °C) | [2] |

Synthesis

Manufacturing Method

The synthesis of this compound involves a two-step process:

-

Diazotization: 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid is diazotized.[1]

-

Coupling: The resulting diazonium salt is then coupled with 2-Hydroxybenzoic acid (salicylic acid).[1]

The following workflow illustrates the general synthesis process.

Caption: General synthesis workflow for this compound.

Experimental Protocol

Applications

The primary and well-documented application of this compound is as a dye in the textile industry. It is used for dyeing a variety of materials, including:

It can be used for dyeing loose fibers, tops, blankets, and woven fabrics.[1]

Biological and Toxicological Profile

There is a significant lack of publicly available research on the biological activity, mechanism of action, and potential therapeutic applications of this compound. Although one technical data source mentions "anti-AIDS agents" as a main application, extensive searches of scientific and patent databases have not yielded any studies to corroborate this.[2]

General toxicological information on azo dyes indicates that some can be cleaved to form aromatic amines, which may have carcinogenic potential.[3] However, no specific toxicological studies for this compound were found. The safety data sheet for the related compound, Mordant Orange 1, indicates it is considered a hazardous substance, being harmful if swallowed and causing skin and eye irritation.[3] It is crucial to handle any azo dye, including this compound, with appropriate safety precautions, including the use of personal protective equipment and ensuring adequate ventilation.[3]

Conclusion

This compound is a well-established azo dye with a clear role in the textile industry. Its chemical and physical properties, along with its synthesis method, are documented in technical sources. However, for the audience of researchers, scientists, and drug development professionals, there is a notable absence of research into its biological effects and potential therapeutic uses. The unsubstantiated reference to "anti-AIDS agents" highlights a potential area for future investigation, should a scientific basis for such a claim emerge. Currently, the available literature does not support the consideration of this compound for any drug development purposes. Further research would be required to explore any potential biological activity and to conduct a thorough toxicological assessment.

References

An In-depth Technical Guide to the Physicochemical Properties of C.I. 26520

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the azo dye C.I. 26520 (CAS Number: 3567-65-5). Due to the limited availability of specific experimental data for this compound, this document combines the known information for C.I. 26520 with established methodologies and general properties characteristic of the broader class of azo dyes. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing its chemical identity, known physicochemical characteristics, and relevant experimental protocols for its analysis. Additionally, a potential signaling pathway involvement, common to some azo dyes, is discussed and visualized.

Chemical Identity and Structure

C.I. 26520 is chemically identified as Disodium,(8Z)-8-[[4-[4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]hydrazinylidene]-7-oxonaphthalene-1,3-disulfonate. It is classified as a double azo dye.[1]

Table 1: Chemical Identifiers of C.I. 26520

| Identifier | Value |

| C.I. Name | Acid Red 85 |

| C.I. Number | 22245 (Note: Some sources associate this C.I. number with CAS 3567-65-5) |

| CAS Number | 3567-65-5 |

| Molecular Formula | C₃₅H₂₄N₄Na₂O₁₀S₃[1] |

| Molecular Weight | 802.76 g/mol [1] |

| Chemical Structure | A complex structure containing two azo (-N=N-) groups, a naphthalene (B1677914) disulfonate core, and substituted phenyl rings. |

Physicochemical Properties

Specific, experimentally determined physicochemical data for C.I. 26520 is scarce in publicly available literature. The information presented below is a combination of what is available for this specific compound and general properties of related azo dyes.

Table 2: Summary of Physicochemical Data for C.I. 26520

| Property | Value/Description |

| Appearance | Yellow-light red powder.[1] |

| Solubility | - Soluble in water, forming a red solution.[1]- Soluble in ethanol, forming an orange solution.[1]- The solubility of azo dyes is highly dependent on the presence of solubilizing groups like sulfonic acid salts and the pH of the medium. |

| Melting Point | Data not available. |

| Boiling Point | Data not available. |

| UV-Vis Absorption | Specific λmax values are not available. Azo dyes typically exhibit strong absorption in the visible region of the electromagnetic spectrum due to the extended π-conjugation of the azo-chromophore. The absorption maxima are influenced by the specific substituents on the aromatic rings. |

| Stability | - In strong sulfuric acid, it appears purple, and upon dilution, it turns to an orange-brown precipitate.[1]- Its aqueous solution forms a wine-red precipitate with the addition of strong hydrochloric acid and an orange-brown coloration with sodium hydroxide (B78521) solution.[1] |

Experimental Protocols

This section details standardized methodologies for determining the key physicochemical properties of azo dyes, which are applicable to the study of C.I. 26520.

Determination of Solubility

The solubility of azo dyes can be determined using the shake-flask method.

-

Preparation of Supersaturated Solution: An excess amount of the dye is added to a known volume of the solvent (e.g., water, ethanol, buffer of specific pH) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dye in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic absorption properties of azo dyes.

-

Sample Preparation: A dilute solution of the dye is prepared in a suitable solvent (e.g., water, methanol, or ethanol). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrumental Analysis: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a double-beam spectrophotometer. A blank containing the pure solvent is used as a reference.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the dye, allowing for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of azo dyes and their potential impurities.

-

Mobile Phase Preparation: A suitable mobile phase is prepared, often a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be delivered isocratically or as a gradient.

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Detector: A Diode Array Detector (DAD) or a UV-Vis detector is typically employed to monitor the eluting compounds at their respective λmax. Mass spectrometry (MS) can be coupled with HPLC for definitive identification.

-

Flow Rate and Temperature: These parameters are optimized to achieve good separation and peak shape.

-

-

Sample Analysis: A known volume of the sample solution is injected into the HPLC system. The retention time and the peak area are used for qualitative and quantitative analysis, respectively, by comparison with standards.

Potential Signaling Pathway Involvement

While there is no direct evidence linking C.I. 26520 to specific signaling pathways, it is known that some azo dyes can induce oxidative stress, which in turn can activate the Keap1-Nrf2-ARE signaling pathway.[2][3] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and subsequent protection of the cell from damage.

References

Methodological & Application

Application Notes and Protocols: Mordant Orange 6 (OG-6) Staining for Animal Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Orange 6, more commonly known in histological practice as Orange G solution (OG-6), is a crucial component of the polychromatic Papanicolaou (Pap) staining method. While originally developed for cytological smears, the Pap stain, including the OG-6 component, has been effectively adapted for the staining of formalin-fixed, paraffin-embedded (FFPE) animal tissue sections. This technique provides a detailed differentiation of cytoplasmic components, particularly keratin (B1170402), and offers excellent nuclear clarity, making it a valuable tool in both research and toxicologic pathology.

The "mordant" aspect of the stain's name likely refers to the inclusion of phosphotungstic acid in the OG-6 solution. Phosphotungstic acid acts as a mordant, enhancing the binding of the Orange G dye to specific tissue elements, thereby increasing the precision and intensity of the stain.[1] Orange G is an acidic dye that selectively stains basic cellular components, most notably keratin, a brilliant orange.[2][3] This specificity allows for the clear visualization and assessment of keratinization in epithelial tissues.

This document provides a detailed protocol for the application of a modified Papanicolaou stain, with a focus on the OG-6 step, for FFPE animal tissue sections.

Principle of the Stain

The Papanicolaou stain is a multichromatic staining method that utilizes a series of dyes to differentiate various cellular components.[4] The process begins with a nuclear stain, typically Harris's hematoxylin, which colors the cell nuclei blue to purple.[2] This is followed by the application of OG-6, which contains Orange G, ethanol (B145695), and phosphotungstic acid.[5] The Orange G specifically stains keratinized cytoplasm a vibrant orange.[3] Finally, a polychromatic counterstain, Eosin Azure (commonly EA-50 or EA-65), is applied. This solution contains Eosin Y, Light Green SF, and sometimes Bismarck Brown Y, which differentiate the cytoplasm of non-keratinized cells into various shades of blue, green, and pink, depending on their metabolic state and maturity.[2] The resulting transparency and crisp nuclear detail are hallmarks of a successful Papanicolaou stain.[2]

Experimental Protocols

This protocol is specifically adapted for formalin-fixed, paraffin-embedded (FFPE) animal tissue sections.

I. Reagent Preparation

A. OG-6 Staining Solution

| Component | Quantity |

| Orange G Powder | 5 g |

| Phosphotungstic Acid | 1.5 g |

| Distilled Water | 50 mL |

| Absolute Ethanol | 950 mL |

| Glacial Acetic Acid | 10 mL |

Preparation Procedure:

-

Dissolve the Orange G powder and phosphotungstic acid in distilled water. Gentle warming may be required to fully dissolve the components.[5]

-

Add the absolute ethanol and glacial acetic acid to the solution.[5]

-

Mix the solution thoroughly.

-

Store in a dark, tightly capped bottle. Filter before each use.[5]

B. Other Required Reagents

-

Harris's Hematoxylin

-

Acid Alcohol (1% HCl in 70% Ethanol)

-

Scott's Tap Water Substitute (or a weak alkaline solution)

-

Eosin Azure (EA-50 or EA-65)

-

Ethanol (70%, 95%, and 100%)

-

Xylene

-

Mounting Medium

II. Staining Procedure for FFPE Sections

The following table outlines the step-by-step protocol for staining FFPE animal tissue sections.

| Step | Reagent | Duration | Purpose |

| Deparaffinization and Hydration | |||

| 1 | Xylene (Change 1) | 5 minutes | Remove paraffin (B1166041) wax |

| 2 | Xylene (Change 2) | 5 minutes | Ensure complete paraffin removal |

| 3 | 100% Ethanol (Change 1) | 3 minutes | Remove xylene |

| 4 | 100% Ethanol (Change 2) | 3 minutes | Ensure complete xylene removal |

| 5 | 95% Ethanol | 3 minutes | Begin rehydration |

| 6 | 70% Ethanol | 3 minutes | Continue rehydration |

| 7 | Distilled Water | 5 minutes | Complete rehydration |

| Nuclear Staining | |||

| 8 | Harris's Hematoxylin | 3-5 minutes | Stain cell nuclei |

| 9 | Running Tap Water | 1 minute | Rinse excess hematoxylin |

| 10 | 1% Acid Alcohol | 3-5 dips | Differentiation (remove excess stain) |

| 11 | Running Tap Water | 1 minute | Stop differentiation |

| 12 | Scott's Tap Water Substitute | 1 minute | Bluing (turn nuclei blue) |

| 13 | Running Tap Water | 1 minute | Rinse |

| Cytoplasmic Staining | |||

| 14 | 95% Ethanol | 1 minute | Dehydration before OG-6 |

| 15 | OG-6 Solution | 1-2 minutes | Stain keratinized cytoplasm |

| 16 | 95% Ethanol (Change 1) | 10 dips | Rinse excess OG-6 |

| 17 | 95% Ethanol (Change 2) | 10 dips | Rinse |

| 18 | EA-50 or EA-65 | 2-4 minutes | Counterstain cytoplasm |

| Dehydration and Mounting | |||

| 19 | 95% Ethanol (Change 1) | 1 minute | Begin final dehydration |

| 20 | 95% Ethanol (Change 2) | 1 minute | Continue dehydration |

| 21 | 100% Ethanol (Change 1) | 1 minute | Complete dehydration |

| 22 | 100% Ethanol (Change 2) | 1 minute | Ensure complete dehydration |

| 23 | Xylene (Change 1) | 2 minutes | Clearing |

| 24 | Xylene (Change 2) | 2 minutes | Ensure complete clearing |

| 25 | Mounting Medium | - | Coverslip for microscopic examination |

Data Presentation

Expected Staining Results

| Tissue/Cellular Component | Staining Color |

| Nuclei | Blue to purple[2] |

| Keratinized Cytoplasm | Bright Orange[2][3] |

| Superficial Squamous Cells | Pink/Red |

| Intermediate and Parabasal Cells | Blue-Green |

| Erythrocytes | Orange/Red |

| Muscle Fibers | Varying shades of pink/red |

Visualization of Experimental Workflow

Figure 1. Workflow for this compound (OG-6) staining of FFPE animal tissues.

References

- 1. Comparing modified papanicolaou stain with ayoub-shklar and haematoxylin-eosin stain for demonstration of keratin in paraffin embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Papanicolaou Stain (Pap Stain) Protocol - IHC WORLD [ihcworld.com]

- 3. Orange G - Wikipedia [en.wikipedia.org]

- 4. Papanicolaou stain - Wikipedia [en.wikipedia.org]

- 5. Nuances of the Papanicolaou stain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mordant Orange 6 as a pH Indicator in Titrations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Mordant Orange 6 as a pH indicator in various titration procedures. The information is tailored for professionals in research and development who require accurate and reliable methods for determining the concentration of acidic and basic substances.

Introduction to this compound

This compound is a versatile azo dye that exhibits a distinct color change in a highly alkaline pH range, making it a specialized but valuable tool for specific types of acid-base titrations. Its primary application as a pH indicator is in the titration of very weak acids with strong bases, where the equivalence point lies in the upper pH spectrum.

Mechanism of Action

Like other pH indicators, this compound is a weak acid where the acidic form (HIn) and its conjugate base (In⁻) exhibit different colors. The equilibrium between these two forms is dependent on the hydrogen ion concentration (pH) of the solution.

HIn (Yellow) ⇌ H⁺ + In⁻ (Red)

In acidic to neutral solutions, the equilibrium lies to the left, and the indicator is predominantly in its protonated, yellow form. As the pH increases, the equilibrium shifts to the right, leading to the deprotonated, red form. The color change is most pronounced within its transition range.

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison and selection for appropriate applications.

| Property | Value | Reference |

| Chemical Name | disodium;2-hydroxy-5-[[4-(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzoate | [1] |

| C.I. Name | This compound | [1] |

| CAS Number | 3564-27-0 | [1] |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | [1] |

| Molar Mass | 470.37 g/mol | [1] |

| Appearance | Orange powder | [1] |

| Solubility | Soluble in water | [1] |

| pKa | 11.49, 11.71 (at 25°C) | [1] |

| pH Transition Range | 10.5 – 12.0 | [1] |

| Color in Acidic/Neutral Medium | Yellow | [1] |

| Color in Basic Medium | Red | [1] |

Applications in Titration

The high pH transition range of this compound makes it particularly suitable for the following titration scenarios:

-

Titration of Very Weak Acids with Strong Bases: For weak acids with a pKa value greater than 9, the pH at the equivalence point will be significantly above 7.[2][3] this compound provides a sharp color change in this alkaline region, where more common indicators like phenolphthalein (B1677637) would have already completed their color transition.

-

Titration of certain salts of weak bases and strong acids: In some specific cases, the hydrolysis of the salt can result in a highly alkaline solution at the equivalence point.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

Materials:

-

This compound powder

-

Deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

-

Stirring rod

Procedure:

-

Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Transfer the powder to a clean 100 mL volumetric flask.

-

Add approximately 50 mL of deionized water to the flask.

-

Swirl the flask gently to dissolve the powder. A magnetic stirrer can be used for more efficient dissolution.

-

Once the powder is completely dissolved, add deionized water to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the indicator solution in a clearly labeled, sealed bottle, protected from light.

Protocol: Titration of a Very Weak Acid with a Strong Base using this compound

This protocol provides a general procedure for the titration of a very weak acid (e.g., a phenol (B47542) derivative or a borate (B1201080) solution) with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

Materials:

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Solution of the very weak acid with unknown concentration

-

This compound indicator solution (0.1% w/v)

-

Burette (50 mL)

-

Pipette (25 mL)

-

Erlenmeyer flask (250 mL)

-

Beakers

-

Deionized water

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Preparation of the Burette:

-

Rinse the burette twice with small portions of the standardized NaOH solution.

-

Fill the burette with the NaOH solution, ensuring there are no air bubbles in the tip.

-

Record the initial volume of the NaOH solution to two decimal places.

-

-

Preparation of the Analyte:

-

Using a pipette, accurately transfer 25.00 mL of the weak acid solution into a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of deionized water to ensure the pH electrode (if used) or the tip of the burette is submerged.

-

Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn yellow.

-

-

Titration:

-

Place the Erlenmeyer flask on a magnetic stirrer (if available) and add a stir bar.

-

Begin adding the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask or with the stirrer on a moderate speed.

-

Initially, the NaOH can be added in larger increments. As the endpoint is approached, the red color will start to persist for longer periods upon addition of the base.

-

Add the NaOH drop by drop when you are near the endpoint.

-

The endpoint is reached when the solution shows a sharp and permanent color change from yellow to red.

-

-

Data Recording and Calculation:

-

Record the final volume of the NaOH solution in the burette to two decimal places.

-

Calculate the volume of NaOH used by subtracting the initial volume from the final volume.

-

Repeat the titration at least two more times to ensure concordant results (volumes within ±0.1 mL).

-

Calculate the concentration of the weak acid using the following formula:

M_acid × V_acid = M_base × V_base

Where:

-

M_acid = Molarity of the acid (unknown)

-

V_acid = Volume of the acid solution (25.00 mL)

-

M_base = Molarity of the NaOH solution (known)

-

V_base = Average volume of NaOH solution used from the concordant titrations

-

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound and other chemicals.[4][5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Use in a well-ventilated area.[4] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Visualizations

Logical Flow for Indicator Selection

The following diagram illustrates the decision-making process for selecting a suitable pH indicator for an acid-base titration, highlighting the specific niche for this compound.

Caption: Decision tree for selecting a pH indicator.

Experimental Workflow for Titration

This diagram outlines the systematic workflow for performing a titration using this compound as the indicator.

Caption: Workflow for titration with this compound.

References

Application Notes and Protocols for Dyeing Wool and Silk Fibers with Mordant Orange 6

These application notes provide a detailed protocol for the dyeing of wool and silk protein fibers using Mordant Orange 6, a double azo-class mordant dye. The following procedures are intended for researchers, scientists, and professionals in drug development and related fields who require standardized and reproducible methods for textile dyeing.

Overview

This compound (C.I. 26520) is a synthetic dye that produces a brilliant orange to a dark red-light orange color on protein fibers like wool and silk, depending on the mordant used.[1] Mordant dyes require the use of a mordant, a substance that forms a coordination complex with the dye molecule and fixes it to the fiber, enhancing wash and light fastness.[2] This protocol will focus on the use of aluminum potassium sulfate (B86663) (alum) as the primary mordant, a common and effective choice for protein fibers.[2] The procedure involves three key stages: scouring, mordanting, and dyeing.

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters for each stage of the dyeing protocol for both wool and silk fibers.

| Parameter | Wool | Silk |

| Scouring | ||

| Scouring Agent (pH-neutral soap) | 1-2% on Weight of Fiber (OWF) | 1-2% on Weight of Fiber (OWF) |

| Water Temperature | 40-50°C | 40-50°C |

| Duration | 30-60 minutes | 30-60 minutes |

| Mordanting | ||

| Mordant (Alum) | 15% on Weight of Fiber (OWF) | 25% on Weight of Fiber (OWF)[3][4] |

| Assistant (Cream of Tartar) | 6% on Weight of Fiber (OWF)[5] | Optional |

| Water Temperature | 85-90°C (Do not boil)[5] | 80-85°C (Do not boil)[5] |

| Duration | 60 minutes | 60 minutes |

| Dyeing | ||

| This compound | 1-4% on Weight of Fiber (OWF) | 1-4% on Weight of Fiber (OWF) |

| pH of Dyebath | 4.5 - 5.5 (acidic) | 4.5 - 5.5 (acidic) |

| Water Temperature | 90-100°C (Simmer) | 85-95°C (Simmer) |

| Duration | 45-60 minutes | 30-45 minutes |

Experimental Protocols

Materials and Equipment

-

Wool or silk fibers

-

This compound (C.I. 26520)

-

Aluminum potassium sulfate (Alum)

-

Cream of Tartar (Potassium bitartrate)

-

pH-neutral soap

-

Acetic acid or white vinegar

-

Stainless steel dye pot

-

Heating source (hot plate or stove)

-

Thermometer

-

Glass stirring rods

-

Beakers and graduated cylinders

-

Weighing scale

-

Personal Protective Equipment (gloves, safety glasses, lab coat)

Scouring (Cleaning the Fibers)

This step is crucial for removing any natural oils, dirt, or residues that may interfere with dye uptake.

-

Weigh the dry fibers to calculate the required amounts of mordant and dye. This is referred to as the Weight of Fiber (WOF).

-

Prepare the scouring bath: Fill a stainless steel pot with enough warm water (40-50°C) to allow the fibers to move freely. Add 1-2% OWF of a pH-neutral soap.

-

Introduce the fibers: Submerge the wet fibers into the scouring bath.

-

Heat and soak: Gently heat the bath to 60-70°C and maintain this temperature for 30-60 minutes. Avoid agitating wool excessively to prevent felting.

-

Rinse: Allow the bath to cool, then remove the fibers and rinse them thoroughly with warm water until the water runs clear.

Mordanting

Mordanting prepares the fibers to bind with the dye.[2]

-

Prepare the mordant bath: In a clean stainless steel pot, dissolve the alum (15% OWF for wool, 25% OWF for silk) and cream of tartar (6% OWF for wool) in a small amount of hot water.[3][4][5] Then add enough lukewarm water to cover the fibers.

-

Introduce the scoured fibers: Add the wet, scoured fibers to the mordant bath.

-

Heat the mordant bath: Slowly heat the bath to 85-90°C for wool and 80-85°C for silk.[5] Do not boil, as high temperatures can damage the fibers.

-

Hold at temperature: Maintain this temperature for one hour, stirring gently every 15 minutes to ensure even mordanting.

-

Cool and rinse: Allow the fibers to cool down in the mordant bath. Once cool, remove the fibers and rinse them gently in lukewarm water. The fibers can be dyed immediately or dried and stored for later use.

Dyeing with this compound

-

Prepare the dyebath: In a stainless steel pot, dissolve the required amount of this compound powder (1-4% OWF, depending on the desired depth of shade) in a small amount of hot water. Then, add enough lukewarm water to the pot to allow the fibers to move freely.

-

Adjust the pH: Use acetic acid or white vinegar to adjust the pH of the dyebath to a weakly acidic range of 4.5-5.5. This is a typical pH range for acid and mordant dyes on protein fibers.

-

Introduce the mordanted fibers: Add the wet, mordanted fibers to the dyebath.

-

Heat the dyebath: Gradually raise the temperature of the dyebath to a simmer (90-100°C for wool, 85-95°C for silk).

-

Dyeing: Maintain the simmer for 45-60 minutes for wool and 30-45 minutes for silk, stirring gently to ensure even dyeing.

-

Cool down and rinse: Allow the dyebath to cool completely. This allows for maximum dye exhaustion onto the fibers. Remove the dyed fibers and rinse with lukewarm water until the water runs clear.

-

Dry: Gently squeeze out excess water and allow the fibers to air dry away from direct sunlight.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for dyeing wool and silk with this compound.

Chemical Interaction Diagram

Caption: Interaction between protein fiber, mordant, and this compound dye.

References

Application Note and Protocol: Preparation of Mordant Orange 6 Stock and Working Solutions

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preparation of stock and working solutions of Mordant Orange 6 (C.I. 26520). It includes detailed protocols for creating both percentage-based (w/v) and molar concentration solutions, along with methodologies for subsequent dilution to desired working concentrations. The information is intended to ensure accuracy, reproducibility, and safety in experimental workflows utilizing this dye.

Chemical and Physical Properties

This compound is a red-orange powdered azo dye.[1][2][3] Its key properties are summarized below. Understanding these characteristics is crucial for accurate solution preparation and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | [1][2] |

| Molecular Weight | 470.37 g/mol | [1][2] |

| Appearance | Red-orange powder | [1][2] |

| Solubility | Soluble in water (80 g/L at 80°C); very slightly soluble in ethanol (B145695) and acetone. | [1][2][3] |

| Maximum Wavelength (λmax) | 381 nm | [1] |

| pH Indicator Range | pH 10.5 (Yellow) to 12.0 (Red) | [1] |

Applications in Research

This compound is primarily utilized as a dye for various materials, including wool, silk, nylon, leather, and fur.[2][3][4] In a research context, its applications can include:

-

Histological Staining: As a component in staining protocols for biological tissues.

-

pH Indicator: For titrations or assays conducted within its effective pH range (10.5-12.0).[1]

-

Screening Assays: Its potential as an anti-AIDS agent suggests it may be used in high-throughput screening and drug discovery research.[1]

Experimental Protocols

3.1. Materials and Equipment

-

This compound powder (MW: 470.37 g/mol )

-

Deionized (DI) or distilled water

-

Analytical balance

-

Volumetric flasks (appropriate sizes, e.g., 100 mL)

-

Glass beakers

-

Magnetic stirrer and stir bar

-

Hot plate

-

Graduated cylinders

-

Pipettes

-

Spatula

-

Weighing paper

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

3.2. Protocol for 1% (w/v) Stock Solution

This protocol is suitable for applications where a precise molar concentration is not required.

-

Weighing: Accurately weigh 1.0 g of this compound powder using an analytical balance.

-

Dissolving: Transfer the powder to a 100 mL glass beaker. Add approximately 70-80 mL of DI water.

-

Heating and Stirring: Place the beaker on a hot plate with a magnetic stirrer. Gently heat the solution (up to 80°C) while stirring to facilitate dissolution.[1][2][3] Do not boil.

-

Final Volume: Once the dye is completely dissolved, remove the beaker from the heat and allow it to cool to room temperature.

-

Transfer: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of DI water and add the rinsing to the flask to ensure a complete transfer.

-

Dilution to Volume: Add DI water to the volumetric flask until the meniscus reaches the calibration mark.

-

Mixing and Storage: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. Transfer to a clearly labeled amber glass bottle and store at room temperature, protected from light.

3.3. Protocol for 10 mM Molar Stock Solution

This protocol is recommended for applications requiring precise molar concentrations.

-

Calculation: Determine the mass of this compound needed for your desired volume and concentration.

-

Mass (g) = Molarity (mol/L) × Molecular Weight (g/mol) × Volume (L)

-

For 100 mL (0.1 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (g) = 0.010 mol/L × 470.37 g/mol × 0.1 L = 0.4704 g

-

-

Weighing: Accurately weigh 0.4704 g (470.4 mg) of this compound powder.

-

Dissolving and Final Volume: Follow steps 2 through 7 from the 1% (w/v) Stock Solution protocol , using the weighed 470.4 mg of dye and bringing the final volume to 100 mL in a volumetric flask.

3.4. Preparation of Working Solutions

Working solutions are prepared by diluting a stock solution to the final desired concentration.

-

Calculation: Use the dilution formula C₁V₁ = C₂V₂ to determine the required volume of the stock solution.

-

C₁: Concentration of the stock solution (e.g., 10 mM or 1%)

-

V₁: Volume of the stock solution to be calculated

-

C₂: Desired concentration of the working solution

-

V₂: Final volume of the working solution

-

-

Dilution: Pipette the calculated volume (V₁) of the stock solution into a new volumetric flask corresponding to the final desired volume (V₂).

-

Final Volume: Add the appropriate solvent (typically DI water) to the flask until the meniscus reaches the calibration mark.

-

Mixing: Cap the flask and invert several times to ensure thorough mixing.

Data Presentation: Dilution Tables

The following tables provide quick reference values for preparing common working solutions from the stock solutions described above.

Table 1: Dilutions from 10 mM Stock Solution

| Desired Working Concentration | Final Volume (mL) | Volume of 10 mM Stock (mL) | Volume of DI Water (mL) |

| 50 µM | 10 | 0.05 | 9.95 |

| 100 µM | 10 | 0.10 | 9.90 |

| 250 µM | 10 | 0.25 | 9.75 |

| 500 µM | 50 | 2.50 | 47.50 |

| 1 mM | 50 | 5.00 | 45.00 |

Table 2: Dilutions from 1% (w/v) Stock Solution

| Desired Working Concentration | Final Volume (mL) | Volume of 1% Stock (mL) | Volume of DI Water (mL) |

| 0.01% | 10 | 0.1 | 9.9 |

| 0.05% | 10 | 0.5 | 9.5 |

| 0.1% | 25 | 2.5 | 22.5 |

| 0.25% | 50 | 12.5 | 37.5 |

| 0.5% | 50 | 25.0 | 25.0 |

Safety Precautions and Storage

-

Always consult the Safety Data Sheet (SDS) for this compound before use.

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Store the solid powder in a cool, dry, well-ventilated area in a tightly sealed container.[5]

-

Store stock and working solutions in clearly labeled, sealed containers, protected from light to prevent photodegradation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for preparing stock and working solutions of this compound.

Caption: Workflow for this compound solution preparation.

References

Application Notes: Acridine Orange for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine (B1665455) Orange is a versatile, cell-permeable fluorescent dye with metachromatic properties, making it a valuable tool in fluorescence microscopy for a range of applications. It selectively stains nucleic acids and acidic organelles, enabling the differentiation of cell populations and the visualization of cellular processes such as apoptosis and autophagy. When bound to double-stranded DNA (dsDNA), it emits a green fluorescence, while its association with single-stranded nucleic acids (RNA and denatured DNA) or its accumulation in acidic compartments like lysosomes results in a red-orange fluorescence.[1][2][3] This differential staining capability allows for the qualitative and quantitative assessment of cellular states.

Principle of Action

Acridine Orange is a cationic dye that can easily penetrate the membranes of living cells.[1][2] Its fluorescence emission spectrum is dependent on its interaction with different cellular components.

-

In Live Cells: Acridine Orange primarily stains RNA in the cytoplasm and nucleolus, producing a diffuse green fluorescence.[1][2] It also accumulates in acidic organelles such as lysosomes and autophagosomes, where it becomes protonated and emits a bright red-orange fluorescence.[4][5] It does not intercalate with the DNA of intact, live cells.[1][2]

-

In Apoptotic Cells: During apoptosis, the cell membrane remains intact, but chromatin condensation occurs. The condensed chromatin is more susceptible to denaturation. Following treatment with RNase to remove RNA and acid to denature DNA, Acridine Orange can stain the single-stranded DNA, resulting in intense red fluorescence.[6][7] The cytoplasm of apoptotic cells may show a reduced green fluorescence.

-

In Necrotic Cells: Necrotic cells have compromised membrane integrity, allowing the dye to freely enter and stain the nucleus. This results in a uniform green fluorescence of the nucleus.

Applications in Fluorescence Microscopy

-

Cell Viability and Apoptosis/Necrosis Differentiation: The differential staining of live, apoptotic, and necrotic cells allows for the assessment of cell viability and the mode of cell death.[1][2][3]

-

Visualization of Acidic Organelles: Its accumulation in lysosomes, endosomes, and autophagosomes makes it a useful tool for studying lysosomal activity and autophagy.[4][5]

-

Detection of Bacteria: Acridine Orange can be used for the rapid detection of bacteria in clinical specimens, as they fluoresce brightly against a dark background.[8]

-

Cell Cycle Determination: The staining pattern of Acridine Orange can provide insights into the cell cycle status.

Quantitative Data Summary

| Property | Value | Conditions |

| Excitation Maximum (DNA-bound) | ~502 nm | Intercalated with dsDNA |

| Emission Maximum (DNA-bound) | ~525 nm (Green) | Intercalated with dsDNA[9] |

| Excitation Maximum (RNA/ssDNA-bound) | ~460 nm | Bound to RNA or ssDNA |

| Emission Maximum (RNA/ssDNA-bound) | ~650 nm (Red) | Bound to RNA or ssDNA[3] |

| Excitation (Acidic Organelles) | Blue Light (~488 nm) | Accumulation in acidic vesicles[1][2] |

| Emission (Acidic Organelles) | Orange-Red | Accumulation in acidic vesicles[1][2][4] |

Experimental Protocols

Protocol 1: Differential Staining of Live, Apoptotic, and Necrotic Cells

This protocol allows for the distinction between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Materials:

-

Acridine Orange (stock solution: 1 mg/mL in distilled water)

-

Ethidium Bromide (stock solution: 1 mg/mL in distilled water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell suspension

-

Fluorescence microscope with appropriate filters

Procedure:

-

Prepare a staining solution by mixing Acridine Orange and Ethidium Bromide in PBS to final concentrations of 1 µg/mL each.

-

Add 1 µL of the staining solution to 25 µL of the cell suspension.

-

Incubate for 5-15 minutes at room temperature, protected from light.

-

Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Observe under a fluorescence microscope using a blue excitation filter.

Expected Results:

-

Live Cells: Green nucleus with intact structure.

-

Early Apoptotic Cells: Bright green nucleus with chromatin condensation, visible as green fragments.

-

Late Apoptotic Cells: Orange to red nucleus with condensed or fragmented chromatin.

-

Necrotic Cells: Uniformly orange to red nucleus with no chromatin condensation.

Protocol 2: Staining of Acidic Vacuoles (Lysosomes and Autophagosomes)

This protocol is for visualizing acidic organelles in living cells.

Materials:

-

Acridine Orange (stock solution: 1 mg/mL in distilled water)

-

Cell culture medium

-

Live cells in culture

-

Fluorescence microscope

Procedure:

-

Prepare a working solution of Acridine Orange at 1 µg/mL in pre-warmed cell culture medium.

-

Remove the existing medium from the cultured cells and replace it with the Acridine Orange-containing medium.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

Wash the cells twice with pre-warmed PBS.

-